Circumdatin H

Description

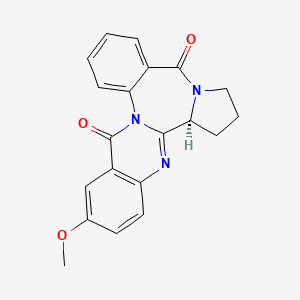

Structure

3D Structure

Properties

CAS No. |

868528-39-6 |

|---|---|

Molecular Formula |

C20H17N3O3 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(2S)-18-methoxy-6,14,22-triazapentacyclo[12.8.0.02,6.08,13.016,21]docosa-1(22),8,10,12,16(21),17,19-heptaene-7,15-dione |

InChI |

InChI=1S/C20H17N3O3/c1-26-12-8-9-15-14(11-12)20(25)23-16-6-3-2-5-13(16)19(24)22-10-4-7-17(22)18(23)21-15/h2-3,5-6,8-9,11,17H,4,7,10H2,1H3/t17-/m0/s1 |

InChI Key |

MLEAYJRUKNTODR-KRWDZBQOSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C3[C@@H]4CCCN4C(=O)C5=CC=CC=C5N3C2=O |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C4CCCN4C(=O)C5=CC=CC=C5N3C2=O |

Origin of Product |

United States |

Origin, Isolation, and Bioproduction Methodologies

Mycological Sources and Environmental Niches of Circumdatin H

This compound was first identified as a new alkaloid from the culture broth of the fungus Aspergillus ochraceus. nih.gov This species is recognized as the principal producer of this compound. A. ochraceus is a widely distributed fungus, commonly isolated from a variety of sources including soil, decaying vegetation, and numerous agricultural commodities such as moldy grains. mdpi.com It is a representative species of the Aspergillus section Circumdati and is known for its ability to produce a diverse array of secondary metabolites. frontiersin.org Strains of this fungus have been isolated from both terrestrial and marine environments, indicating its broad ecological adaptability. For instance, a specific strain of A. ochraceus that produces circumdatins was isolated from the coral Dichotella gemmacea. nih.gov

Aspergillus ochraceus is notorious for producing mycotoxins like ochratoxin A, which can contaminate foodstuffs and pose health risks. mdpi.comfrontiersin.org However, it also biosynthesizes a myriad of other metabolites, including isocoumarins, pyrazines, sterols, and various indole (B1671886) alkaloids, among which are the circumdatins. mdpi.com

While Aspergillus ochraceus is the primary source, other species within the Aspergillus genus have also been found to produce circumdatins, though not always specifically this compound. frontiersin.org These related fungal species are often found in similar ecological niches. Fungi, in general, are heterotrophs that play a crucial role in ecosystems by decomposing organic matter and recycling nutrients. nih.govusgs.gov The production of secondary metabolites like this compound is part of the complex chemical interactions these fungi have within their environments.

Other species from which circumdatin compounds have been isolated include Aspergillus westerdijkiae, Aspergillus ostianus, and Aspergillus petrakii. frontiersin.org The ecological distribution of these species, like A. ochraceus, is widespread, ranging from soil and agricultural products to marine organisms. mdpi.comnih.gov The consistent production of this class of alkaloids across related species highlights a shared biosynthetic capability within this section of the Aspergillus genus.

Table 1: Fungal Sources of Circumdatin Alkaloids

| Fungal Species | Compound Class | Associated Ecosystem |

|---|---|---|

| Aspergillus ochraceus | This compound | Soil, Decaying Vegetation, Agricultural Products, Marine Coral nih.govmdpi.comnih.gov |

| Aspergillus westerdijkiae | Circumdatins | General Fungal Habitats frontiersin.org |

| Aspergillus ostianus | Circumdatins | Marine Environments frontiersin.orgnih.gov |

Methodological Advances in Natural Product Isolation and Purification of this compound

The isolation of pure this compound from complex fungal culture broths requires a multi-step process involving advanced separation and analytical techniques.

Chromatography is a fundamental technique for separating individual compounds from a mixture. encyclopedia.pub In the initial isolation of this compound, the culture broth of Aspergillus ochraceus was subjected to a series of chromatographic steps. nih.govmdpi.com

A common strategy involves initial solvent extraction from the fungal culture, followed by column chromatography (CC) using a stationary phase like silica (B1680970) gel (SiO2). mdpi.com This step serves to separate compounds based on their polarity, providing a rough fractionation of the extract. Further purification is typically achieved using High-Performance Liquid Chromatography (HPLC). mdpi.commdpi.com HPLC offers higher resolution and is crucial for separating structurally similar alkaloids from one another to yield the pure compound. mdpi.com

Table 2: Chromatographic Methods in this compound Isolation

| Technique | Purpose | Details |

|---|---|---|

| Column Chromatography (CC) | Initial Fractionation | Uses a solid stationary phase (e.g., Silica Gel) to separate the crude extract into less complex fractions based on polarity. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Final Purification | A high-resolution technique used to isolate the target compound (this compound) from enriched fractions to a high degree of purity. mdpi.commdpi.com |

Once a compound is isolated, its structure must be unequivocally determined and its purity confirmed. For this compound, its structure was established using a combination of chemical and spectral methods. nih.gov

Spectroscopic techniques are central to this process:

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass data. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1H NMR and 13C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. nih.govnih.gov Advanced NMR techniques like Heteronuclear Single Quantum Correlation (HSQC) are used to establish connectivity within the molecule. nih.gov

Spectrophotometry , including Infrared (IR) and Ultraviolet (UV) spectroscopy, provides information about the functional groups present and the chromophore system of the molecule. nih.gov

The combination of these spectral data allows for the complete elucidation of the chemical structure of this compound. Purity is typically assessed by the sharpness of peaks in HPLC chromatograms and the absence of impurity signals in NMR spectra. nih.govmdpi.com

Chemical Synthesis and Synthetic Analog Development

Total Synthesis Strategies for Circumdatin H

This compound belongs to a family of quinazolinobenzodiazepine alkaloids isolated from the fungus Aspergillus ochraceus. wikipedia.orgnih.gov Following its isolation and structural elucidation, the synthetic community was challenged by its unique fused-ring system containing a chiral center. The first total synthesis of (-)-Circumdatin H was reported by D. Subhas Bose and M. Venu Chary. thieme-connect.comthieme-connect.com Their approach was centered on the novel application of an intramolecular aza-Wittig reaction to construct the core structure. thieme-connect.com

Shortly thereafter, alternative strategies emerged, reflecting an evolution in synthetic methodology. Researchers sought more efficient and convergent routes. One notable development was a synthesis featuring a reductive cyclization of a nitro-amide precursor. hud.ac.uk Another significant advancement was the application of transition-metal catalysis, specifically a copper-catalyzed intramolecular N-arylation, which provided a facile method to form the central benzodiazepine (B76468) ring system. acs.orgacs.org These evolving strategies have provided a toolkit of diverse chemical reactions for accessing this compound and its derivatives, moving from classical named reactions to modern catalytic methods.

The total syntheses of this compound are distinguished by the key bond-forming reactions used to construct the central seven-membered benzodiazepine ring and fuse it to the existing quinazolinone and pyrrolidine (B122466) moieties. Several methodological innovations have been pivotal in achieving this goal.

The first total synthesis of (-)-Circumdatin H utilized the intramolecular Eguchi aza-Wittig protocol as the cornerstone of its strategy. thieme-connect.comresearchgate.net This powerful transformation enables the formation of a crucial imine bond to complete the pentacyclic system while preserving the stereochemistry of the adjacent chiral center. thieme-connect.com

The synthesis begins with the coupling of N-(tert-butoxycarbonyl)-L-proline with a substituted anthranilate derivative. thieme-connect.com Following a series of transformations to build the necessary quinazolinone precursor, the key intermediate, an azide (B81097), is introduced. This azide undergoes a reaction with a phosphine, such as triphenylphosphine, to generate an iminophosphorane in situ. This intermediate then spontaneously cyclizes via an intramolecular aza-Wittig reaction, attacking a proximate ester carbonyl to form the seven-membered ring and establish the imine functionality of the final product. thieme-connect.comlookchemmall.com This approach proved highly effective in constructing the challenging central BC ring system of the molecule. thieme-connect.comresearchgate.net

Table 1: Key Features of the Intramolecular Eguchi Aza-Wittig Approach

| Feature | Description |

| Key Reaction | Intramolecular tandem Staudinger/aza-Wittig reaction (Eguchi Protocol) lookchemmall.com |

| Key Precursor | An organic azide strategically positioned for cyclization |

| Reagents | Triphenylphosphine (or other phosphines) |

| Bond Formed | Carbon-Nitrogen double bond (imine) within the benzodiazepine ring |

| Advantage | Mild reaction conditions that preserve existing chirality lookchemmall.com |

An alternative and efficient pathway to this compound and its analogs involves a reductive cyclization strategy. hud.ac.uk This approach begins with the synthesis of a chiral N-prolinoyl-2-nitrobenzamide intermediate. This key precursor contains the proline moiety and a nitro-substituted benzoyl group, which are poised for the final ring-closing step.

The crucial transformation is achieved through reductive N-heterocyclization. Treatment of the nitro-amide precursor with a reducing agent, such as zinc in acetic acid, simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization cascade. hud.ac.uk The newly formed aniline (B41778) derivative attacks the amide carbonyl, leading to the formation of the benzodiazepine ring and completing the synthesis of the this compound core. This method provides a direct and high-yielding route to the target molecule from a readily prepared linear precursor. hud.ac.uk

A modern and convergent approach to the synthesis of (-)-Circumdatin H leverages copper-catalyzed cross-coupling chemistry. acs.orgnih.gov This strategy focuses on forming the key nitrogen-aryl bond of the benzodiazepine ring in the final step. The synthesis involves preparing a quinazolinone precursor that already contains the proline ring and is functionalized with a leaving group (e.g., a halogen) on the appended aromatic ring. acs.org

The key step is an intramolecular N-arylation reaction, often employing a copper(I) catalyst, a suitable ligand, and a base. acs.orgnih.gov This reaction couples the nitrogen atom of the quinazolinone ring with the halogenated aromatic ring, effectively stitching together the central seven-membered benzodiazepine unit. acs.org This catalytic method is highly efficient and has been successfully applied to the synthesis of both (-)-Circumdatin H and the related natural product (-)-Circumdatin J. acs.orgnih.gov

Table 2: Comparison of Key Cyclization Strategies for this compound

| Strategy | Key Transformation | Precursor Type | Main Reagents |

| Eguchi Protocol | Intramolecular aza-Wittig Reaction | Azido-ester | Triphenylphosphine |

| Reductive Cyclization | Reductive N-Heterocyclization | N-Prolinoyl-2-nitrobenzamide | Zinc, Acetic Acid |

| N-Arylation | Copper-Catalyzed N-Arylation | Halogenated Quinazolinone | Copper(I) salt, Ligand, Base |

This method represents a foundational strategy for constructing the fused heterocyclic system of this compound. It relies on the cyclization of a linear N-(2-Nitrobenzoyl)amide precursor. hud.ac.uk The synthesis starts with the acylation of a PBD (pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepine) core with a substituted 2-nitrobenzoyl chloride. This creates the key intermediate containing the nitroaromatic ring appended to the proline-derived amide.

The final and critical step is the reductive cyclization. The use of reducing agents, such as zinc powder in acetic acid at low temperatures, converts the nitro group into a nucleophilic amine. hud.ac.uk This amine then undergoes an intramolecular attack on a nearby amide carbonyl group, triggering cyclization and dehydration to furnish the quinazolinone ring fused to the benzodiazepine system. This transformation efficiently assembles the core structure of this compound in the final stage of the synthesis. hud.ac.uk

Enantioselective Synthesis for Defined Stereoisomers

The stereochemistry of this compound is a crucial determinant of its biological activity. Consequently, the development of enantioselective synthetic routes to obtain specific stereoisomers has been a primary objective. A notable approach involves a low-valent titanium-mediated enantioselective synthesis, which has been successfully applied to produce quinazolinone alkaloids, including this compound and its analogs. acs.org This method allows for the controlled formation of the chiral centers present in the molecule, ensuring access to enantiomerically pure material.

Another strategy employs the "memory of chirality" concept in a decarboxylative C-C bond-forming enantioselective photoredox reaction. researchgate.net This innovative method has proven effective in the synthesis of various quinazolinone natural products and their congeners, offering a pathway to enantiomerically enriched this compound. The starting materials for these syntheses are often derived from readily available chiral precursors, such as L-proline, which imparts the desired stereochemistry to the final product. thieme-connect.com

Generation and Exploration of this compound Analogues and Derivatives

The synthesis of analogs and derivatives of this compound is a critical step in understanding its structure-activity relationships (SAR) and in the development of new therapeutic agents. By systematically modifying the chemical structure of this compound, researchers can probe the molecular interactions that govern its biological effects.

Design Principles for Structural Modification

General principles of structure-based design are also applicable to the modification of this compound. These include the introduction of functional groups that can form additional hydrogen bonds or hydrophobic interactions with a biological target. Furthermore, conformational constraint, through the introduction of rings or bulky groups, can be used to lock the molecule in a bioactive conformation, potentially leading to increased potency.

Comparative Synthesis of Related Circumdatin Congeners

The Circumdatin family of alkaloids encompasses a range of structurally related compounds, each with its unique substitution pattern. The comparative synthesis of these congeners provides valuable insights into the biosynthetic pathways of these natural products and allows for a systematic evaluation of their biological activities.

A concise total synthesis of enantiopure Circumdatins E, H, and J has been developed, highlighting the synthetic accessibility of these related alkaloids from common intermediates. rsc.org This unified synthetic strategy enables the efficient production of multiple Circumdatin congeners, facilitating a direct comparison of their biological properties. The synthesis of these compounds often shares key synthetic steps, with variations introduced in the final stages to achieve the desired substitution patterns.

Biosynthetic Pathway Investigations

Precursor Incorporation and Biogenetic Hypotheses

The biosynthesis of circumdatins is hypothesized to begin with the condensation of specific aromatic and amino acid precursors. nih.gov Feeding experiments and genetic analyses have been instrumental in confirming the identities of these core components.

Role of Anthranilic Acid and Amino Acid Building BlocksThe core scaffold of Circumdatin H is biogenetically derived from two units of anthranilic acid and one unit of the amino acid L-proline.nih.govmdpi.comThis fundamental hypothesis has been substantiated by recent studies involving the heterologous expression of the biosynthetic gene cluster.acs.org

A key discovery in the biosynthesis is the modification of the anthranilic acid precursor before it is incorporated by the main enzymatic assembly line. acs.org Researchers have identified a "pre-NRPS tailoring" pathway where anthranilate is first converted to 5-hydroxyanthranilate and subsequently to 5-methoxyanthranilate (5-MA). acs.org This modified building block, 5-MA, along with a standard anthranilate molecule and a proline residue, serves as the set of precursors for the assembly of this compound. acs.org Feeding experiments have shown that providing anthranilate to genetically modified fungal strains can trigger the production of circumdatin compounds, including demethoxythis compound, confirming anthranilate as the initial substrate. acs.org

Enzymatic Machinery and Mechanistic Proposals

The assembly of the precursors into the circumdatin scaffold is orchestrated by a sophisticated enzymatic system, with Nonribosomal Peptide Synthetases (NRPS) playing a central role.

Potential Involvement of Nonribosomal Peptide Synthetases (NRPS)The biosynthesis of this compound is dependent on a dedicated biosynthetic gene cluster, referred to as the apbe cluster.acs.orgThis cluster contains the genes for two large NRPS enzymes, ApbeA and ApbeB, which are responsible for selecting, activating, and linking the precursor molecules.acs.orgDiketopiperazine alkaloids, a class to which circumdatins are related, are typically formed by the condensation of two amino acids via NRPS machinery.nih.gov

The NRPS system for circumdatins consists of three modules, designed to incorporate the two anthranilate-derived units and one proline. acs.org A remarkable feature of this system is the substrate promiscuity of the adenylation (A) domains within the NRPS enzymes. acs.orgacs.org These domains, specifically ApbeA-A₁ and ApbeB-A₃, are capable of recognizing and activating both standard anthranilate and the modified 5-methoxyanthranilate (5-MA). acs.org This flexibility is crucial for the diversity of the circumdatin family and allows for the synthesis of various analogues by adjusting the ratio of available precursors. acs.org

The table below details the enzymes identified in the apbe gene cluster and their proposed functions in the biosynthesis of circumdatins.

| Enzyme | Gene | Type | Proposed Function |

| ApbeA | apbeA | NRPS | A multi-modular enzyme that incorporates precursor units. Contains an adenylation domain (ApbeA-A₁) with specificity for anthranilate and 5-MA. acs.org |

| ApbeB | apbeB | NRPS | A multi-modular enzyme that incorporates precursor units. Contains an adenylation domain (ApbeB-A₃) with specificity for anthranilate and 5-MA. acs.org |

| ApbeC | apbeC | Methyltransferase | Catalyzes the methylation of 5-hydroxyanthranilate to form 5-methoxyanthranilate (5-MA) as part of the pre-NRPS tailoring pathway. acs.org |

| ApbeD | apbeD | P450 Enzyme | A cytochrome P450 enzyme, potentially involved in later-stage modifications such as oxepin (B1234782) ring formation seen in other circumdatins. acs.org |

| ApbeE | apbeE | FAD-dependent Monooxygenase | Catalyzes the hydroxylation of anthranilate at the C-5 position to create 5-hydroxyanthranilate, the first step in the pre-NRPS tailoring pathway. acs.org |

Challenges and Unexplored Facets in this compound Biosynthesis

Despite recent advances, significant challenges and unanswered questions remain in understanding the complete biosynthetic pathway of this compound and related compounds. A primary challenge is that the biosynthetic gene clusters for these metabolites are often "silent" or not expressed under standard laboratory cultivation conditions. acs.org The apbe cluster, for instance, required supplementation with the precursor anthranilate to activate the production of circumdatins in the heterologous host Aspergillus oryzae. acs.org

Furthermore, while the core assembly via NRPS is becoming clearer, the full sequence of tailoring reactions that finalize the structure of this compound and its many analogues is not completely elucidated. nih.gov For the producing fungus Aspergillus ochraceus, a large number of biosynthetic genes are present in its genome, but very few biosynthetic gene clusters have been experimentally linked to specific products, with the exception of the one for Ochratoxin A. nih.gov This suggests that a vast potential for producing other natural products remains untapped and uncharacterized, highlighting a significant gap in the current understanding of the metabolic capabilities of these fungi. nih.govnih.gov

Mechanistic Elucidation of Biological Activities

Inhibition of Mitochondrial Respiration

The primary biological activity of Circumdatin H is the disruption of mitochondrial respiration, the fundamental process by which cells generate ATP.

Research has demonstrated that this compound is a potent and specific inhibitor of mitochondrial NADH oxidase, also known as Complex I (NADH:ubiquinone oxidoreductase). wikipedia.orgnih.gov This enzyme complex is the first and largest of the five complexes in the electron transport chain. By interfering with NADH oxidase activity, this compound effectively blocks the oxidation of NADH, a crucial step that initiates the flow of electrons through the respiratory chain. researchgate.net This targeted inhibition highlights the compound's precise interaction with the mitochondrial machinery.

Studies in Subcellular and Cellular Models

To precisely determine its site of action, this compound has been studied in isolated mitochondrial systems and various cell lines.

The inhibitory effects of this compound on the mitochondrial respiratory chain were elucidated using submitochondrial particles (SMPs) derived from beef heart tissue. wikipedia.org SMPs are vesicles formed from the inner mitochondrial membrane that retain the functional components of the electron transport chain. This in-vitro system allows for the direct study of enzymatic activities without the interference of the intact cell. The use of beef heart SMPs confirmed that this compound directly targets and inhibits the mammalian NADH oxidase enzyme complex. wikipedia.org

While this compound is a fungal metabolite, and its primary target is a fundamental component of eukaryotic respiration, detailed bioactivity profiling across a wide range of fungal and mammalian cell lines is not extensively documented in the available scientific literature. Studies on metabolites from Aspergillus ochraceus have often focused on the cytotoxicity of other compounds, such as viomellein and ochratoxin B, against cell lines like mouse lymphoma (L5178Y) and human ovarian carcinoma (A2780). mdpi.com Similarly, research into related circumdatin structures has explored the cytotoxic effects of new synthetic conjugates on human glioblastoma and liver cancer cell lines. nih.gov However, specific data detailing the broad-spectrum antifungal or cytotoxic profile of the unmodified this compound molecule remains limited, with research primarily focused on its specific enzymatic inhibition.

Comparative Mechanistic Insights with Structurally Related Circumdatins

The biological activity of this compound is best understood when compared with other alkaloids isolated from the same source. This compound and its close structural relative, Circumdatin E, both possess a tetrahydropyrrole ring and exhibit the same mechanism of action by inhibiting mitochondrial NADH oxidase. wikipedia.org However, this compound is a more potent inhibitor.

In contrast, other compounds isolated alongside this compound, such as flavacol (B1615448) and stephacidin A, show significantly weaker inhibitory effects on the respiratory chain. researchgate.net Furthermore, other members of the circumdatin family exhibit entirely different biological activities. For instance, Circumdatins C, G, and I are noted for their potent ultraviolet-A (UV-A) protecting activity, a function unrelated to mitochondrial inhibition. nih.gov This differentiation in activity among structurally similar compounds underscores the importance of specific chemical features in determining their biological targets.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 1.5 |

| Circumdatin E | 2.5 |

Data Source: wikipedia.orgnih.gov

Structure Activity Relationship Sar Studies

Identification of Essential Structural Motifs for Bioactivity

The core pentacyclic structure of Circumdatin H is fundamental to its bioactivity. This framework is biosynthetically derived from two anthranilic acid units and a proline residue. acs.orgfrontiersin.org The arrangement of these precursor molecules gives rise to the characteristic quinazolinone and benzodiazepine (B76468) rings fused with a tetrahydropyrrole ring. wikipedia.orgfrontiersin.org

Key structural motifs essential for the bioactivity of this compound and related compounds include:

The Quinazolinone-Benzodiazepine Core: This fused heterocyclic system is a common feature among bioactive circumdatins and is crucial for their inhibitory effects. acs.orgfrontiersin.org

The Tetrahydropyrrole Ring: The presence of this additional ring distinguishes this compound, D, and E from other members of the circumdatin family like C and F. wikipedia.org This structural element appears to influence the potency of mitochondrial NADH oxidase inhibition.

Substitution on the Quinazolinone Moiety: The methoxy (B1213986) group at the C-2 position of the quinazolinone ring is a notable feature of this compound. wikipedia.org Comparative studies with analogues suggest that substitutions on this aromatic ring can modulate biological activity. For instance, the presence of a hydroxyl group at C-15 in the related compound Circumdatin E is thought to create a less favorable interaction with the respiratory chain compared to this compound. mdpi.com

Table 1: Comparison of Bioactivity in Circumdatin Derivatives

| Compound | Key Structural Difference from this compound | Reported Bioactivity (IC50) |

|---|---|---|

| This compound | - | 1.5 µM (NADH oxidase inhibition) wikipedia.orgmdpi.com |

| Circumdatin E | C-15 hydroxyl group | 2.5 µM (NADH oxidase inhibition) wikipedia.orgmdpi.com |

Stereochemical Influence on Biological Potency

The stereochemistry of this compound, particularly at the chiral center in the tetrahydropyrrole ring, plays a significant role in its biological potency. The natural form of this compound is the (-)-enantiomer. synthasite.com The specific spatial arrangement of the atoms is critical for its interaction with biological targets.

The biosynthesis of circumdatins involves a nonribosomal peptide synthetase (NRPS) system, which incorporates chiral amino acids, leading to the formation of a specific stereoisomer. acs.orgfrontiersin.org The first total synthesis of (-)-Circumdatin H confirmed the absolute stereochemistry and provided a basis for creating analogues to study the influence of stereochemistry on activity. synthasite.com While detailed studies comparing the activity of different stereoisomers of this compound are limited, the stereoselectivity observed in the biosynthesis and the specific conformations of related bioactive alkaloids suggest that the defined stereochemistry is crucial for potent biological effects. sdu.edu.cn

SAR Derivations from Synthetic Analogues and Natural Derivatives

Insights into the SAR of this compound have been further expanded through the study of natural derivatives and the creation of synthetic analogues.

Natural derivatives of circumdatins have shown a range of biological activities, including cytotoxic and UV-A protecting effects. nih.gov For example, conjugates of 2-hydroxycircumdatin C with aspyrone (B94758) have demonstrated selective cytotoxicity against various human cancer cell lines. nih.gov This suggests that modifications, such as dimerization or conjugation with other natural products, can lead to new or enhanced biological activities.

The synthesis of analogues has allowed for systematic modifications of the this compound scaffold. synthasite.com For instance, the development of synthetic routes has opened the door for creating analogues with varied substituents on the aromatic rings or modifications to the heterocyclic core. synthasite.comacs.org These synthetic efforts provide a platform for future lead optimization and a deeper understanding of the SAR. synthasite.com The synthesis of a sulfonyl analogue of this compound, for example, represents an effort to explore the impact of replacing key atoms within the core structure. hud.ac.uk Such studies are crucial for developing new compounds with potentially improved therapeutic properties. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (-)-Circumdatin H |

| 2-hydroxycircumdatin C |

| Aspyrone |

| Circumdatin C |

| Circumdatin D |

| Circumdatin E |

| Circumdatin F |

Advanced Research Methodologies for Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive structure of Circumdatin H was established through the concerted application of high-resolution spectroscopic methods. dntb.gov.ua One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with high-resolution mass spectrometry (HRMS), have been indispensable in this endeavor. dntb.gov.ua

Detailed analysis of 1H and 13C NMR spectra allows for the assignment of protons and carbons within the molecule's framework. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) provide crucial information about the connectivity between different atoms, helping to piece together the intricate ring system. nih.gov For instance, HMBC correlations reveal long-range couplings between protons and carbons, which is vital for connecting the quinazolinone-pyrrolidine core to its other structural components. nih.gov

High-resolution mass spectrometry provides the exact molecular formula of the compound by measuring its mass-to-charge ratio with high accuracy. dntb.gov.ua For this compound, its molecular formula has been determined to be C20H17N3O3. wikipedia.org

| Technique | Observation | Significance |

|---|---|---|

| 1H NMR | Complex aromatic and aliphatic signals | Identifies the different types of protons and their chemical environments. |

| 13C NMR | Signals for carbonyls, aromatic carbons, and aliphatic carbons | Confirms the carbon skeleton, including the presence of amide and ketone groups. |

| HMBC | Correlations between protons and carbons separated by 2-3 bonds | Establishes the connectivity of the fused ring system. |

| HSQC | Correlations between directly attached protons and carbons | Assigns specific protons to their corresponding carbons. |

| HRMS | Precise mass measurement (e.g., m/z [M+H]+) | Determines the elemental composition and molecular formula (C20H17N3O3). wikipedia.org |

Chromatographic-Mass Spectrometric Approaches for Compound Identification and Profiling

The identification and profiling of this compound in complex mixtures, such as fungal extracts, are effectively achieved using combined chromatographic and mass spectrometric techniques. dntb.gov.ua Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), particularly with advanced analyzers like ion trap (IT) and time-of-flight (TOF), is a powerful tool for this purpose. acs.orgresearchgate.net

UPLC provides high-resolution separation of metabolites in an extract. acs.org The separated compounds are then introduced into the mass spectrometer, which provides mass information for identification. The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of a selected parent ion, generating a characteristic fragmentation pattern that serves as a fingerprint for the compound. researchgate.net This fragmentation data is crucial for distinguishing this compound from its structurally similar analogs, such as Circumdatins E and G. acs.orgmdpi.com The common fragmentation pathway for circumdatins involves the elimination of nitrogenous groups followed by successive losses of carbonyl groups. acs.org

This approach is not only used for identification but also for the quantitative analysis of this compound in various samples, enabling the study of its production by Aspergillus ochraceus under different culture conditions. researchgate.net

Computational Chemistry and Molecular Modeling for Mechanistic Hypotheses

Computational chemistry and molecular modeling are increasingly employed to develop hypotheses about the biological mechanisms of natural products like this compound. acs.org These in silico methods provide insights into the interactions between the small molecule and its potential biological targets.

Molecular docking simulations can predict the preferred binding orientation of this compound to the active site of a protein. acs.org This is particularly relevant given that this compound and the related Circumdatin E have been shown to inhibit the mitochondrial respiratory chain, likely by interfering with NADH oxidase activity. wikipedia.orgfrontiersin.org Docking studies can help to visualize how these molecules might fit into the enzyme's active site and identify key amino acid residues involved in the interaction.

Furthermore, molecular dynamics simulations can be used to study the stability of the ligand-protein complex over time and to understand the conformational changes that may occur upon binding. These computational approaches are instrumental in guiding further experimental studies to validate the hypothesized mechanisms of action. acs.org

Chemobiological Applications and Research Paradigms

Utility as a Biochemical Probe for Mitochondrial Function

Circumdatin H has been identified as a potent inhibitor of the mammalian mitochondrial respiratory chain, making it a valuable biochemical probe for studying mitochondrial function. wikipedia.orgebi.ac.uknih.gov Its specific target is the NADH oxidase activity within the integrated electron transfer chain, also known as Complex I. wikipedia.orgmdpi.com The inhibitory effect of this compound allows researchers to selectively modulate and investigate the initial steps of the electron transport chain, which is crucial for cellular respiration and ATP production.

The compound was studied using submitochondrial particles (SMP) from beef heart, a standard preclinical model for assessing mitochondrial activity. wikipedia.orgupv.es In these assays, this compound demonstrated significant and measurable inhibition of NADH oxidase. mdpi.com Its potency is notable, with a reported half-maximal inhibitory concentration (IC₅₀) of 1.5 µM. wikipedia.orgmdpi.com This makes it slightly more potent than the related compound, Circumdatin E, which was isolated alongside it and showed an IC₅₀ of 2.5 µM. wikipedia.orgmdpi.com Researchers have suggested that the absence of a hydroxyl group at a specific position in this compound, compared to Circumdatin E, might facilitate a more effective interaction with the respiratory chain. mdpi.com This specific and potent activity allows for its use as a tool to probe the function and regulation of Complex I in various experimental setups.

Future Perspectives in Circumdatin H Research

Complete Elucidation of Biosynthetic Gene Clusters and Pathways

While progress has been made, the complete biosynthetic pathway of Circumdatin H and its analogues remains an area of active investigation. The structural complexity of circumdatins suggests the involvement of non-ribosomal peptide synthetases (NRPS). frontiersin.org This is supported by the identification of biosynthetic gene clusters for other benzodiazepine (B76468) family members like anthramycin (B1237830) and sibiromycin, where NRPS plays a key role. frontiersin.org

Recent breakthroughs have successfully identified the biosynthetic gene cluster responsible for circumdatin production through genome mining, guided by structural analysis and docking simulations. acs.org These studies have unveiled an unprecedented tailoring pathway where anthranilate is modified to 5-methoxyanthranilate (5-MA) before its incorporation by a promiscuous NRPS. acs.org This discovery opens the door to a deeper understanding of how the structural diversity of circumdatins is generated. frontiersin.orgacs.org

Future research will likely focus on fully characterizing all the enzymes within the identified gene cluster and their specific roles in the biosynthetic assembly line. This includes the oxidases and O-methyltransferases involved in modifying the anthranilate precursor. acs.org A complete understanding of these pathways could enable the bioengineering of novel circumdatin analogues with enhanced or new biological activities. acs.org

Development of More Efficient and Scalable Synthetic Routes

The first total synthesis of this compound was achieved starting from anthranilic acid. wikipedia.org Since then, various synthetic strategies have been explored. One notable approach involves a palladium-catalyzed N-arylation of amidines with o-bromobenzoates followed by intramolecular cyclization, which has been successfully applied to the synthesis of this compound and its analogue, Circumdatin J. researchgate.net Another strategy utilized an aza-Wittig reaction for the synthesis of related quinazolino nih.govfrontiersin.orgbenzodiazepine systems. hud.ac.ukresearchgate.net

Despite these advances, the development of more efficient and scalable synthetic routes remains a key objective. Future efforts will likely focus on optimizing existing methods and exploring novel synthetic strategies to improve yields and reduce the number of steps. hud.ac.uk This would not only facilitate the production of larger quantities of this compound for extensive biological testing but also enable the synthesis of a wider range of structural analogues for structure-activity relationship (SAR) studies. hud.ac.uk

Discovery of Novel Molecular Targets and Signaling Pathways

This compound was initially identified as an inhibitor of mitochondrial NADH oxidase. wikipedia.org However, recent studies on its analogues, such as Circumdatin D and 2-hydroxycircumdatin C, have revealed a broader range of molecular targets and signaling pathway modulation.

For instance, Circumdatin D has been shown to exert neuroprotective effects by inhibiting pro-inflammatory responses through the suppression of MAPK and JAK2/STAT3 signaling pathways in microglia. researchgate.net Similarly, 2-hydroxycircumdatin C inhibits the lipopolysaccharide (LPS)-induced inflammatory response in microglia by down-regulating the TLR4-mediated NF-κB/MAPK and JAK2/STAT3 pathways. bjmu.edu.cn These findings suggest that circumdatins may have significant potential in treating neuroinflammatory conditions. researchgate.netbjmu.edu.cnnih.gov

Future research should aim to identify the direct molecular targets of this compound and its analogues that lead to the modulation of these signaling pathways. Computational docking and molecular dynamics simulations could be employed to predict binding interactions with potential protein targets. mdpi.com Uncovering these novel targets will be crucial for understanding the full therapeutic potential of this class of compounds.

Exploration of Broader Biological Activities and Mechanistic Diversity within Analogues

The circumdatin family of alkaloids exhibits a wide range of biological activities, including antifungal, anti-cancer, and anti-inflammatory properties. nih.govfrontiersin.orgresearchgate.net The structural diversity within this family, which arises from different amino acid precursors and substituents, contributes to this mechanistic diversity. frontiersin.orgresearchgate.net

For example, while this compound and E inhibit the mitochondrial respiratory chain, other analogues like Circumdatin C, G, and I show potent UV-A protecting activity. nih.govwikipedia.org Furthermore, some dimeric and hybrid circumdatin analogues have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov

The exploration of broader biological activities within the ever-expanding library of natural and synthetic circumdatin analogues is a promising area for future research. This includes screening for new therapeutic applications, such as antiviral or antiparasitic activities. researchgate.net Investigating the mechanisms of action of these diverse analogues will provide valuable insights into how subtle structural modifications can lead to vastly different biological outcomes. nih.gov

Integration of Omics Technologies for Comprehensive Biological Understanding

The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a comprehensive understanding of the biological effects of this compound. numberanalytics.commdpi.comfrontiersin.org Integrating these multi-omics datasets can help to elucidate the complex interactions between this compound and various cellular components and processes. numberanalytics.comnih.gov

Genome mining has already proven instrumental in identifying the biosynthetic gene clusters for circumdatins. acs.orgnih.gov In the future, transcriptomic and proteomic analyses of cells treated with this compound could reveal changes in gene and protein expression, providing clues about its mechanism of action and potential off-target effects. nih.gov Metabolomic studies could identify downstream metabolic changes induced by the compound.

The integration of this multi-omics data, facilitated by advanced computational tools and machine learning algorithms, will be essential for building a holistic picture of this compound's biological activity. numberanalytics.comnih.govresearchgate.net This comprehensive understanding is crucial for its development as a potential therapeutic agent and for guiding the rational design of new, more effective analogues. frontiersin.org

Q & A

Q. What experimental methodologies are recommended for confirming the structural identity of Circumdatin H?

To confirm the structure of this compound, researchers should employ a combination of spectroscopic techniques:

- High-Resolution Mass Spectrometry (HRMS) to determine molecular formula.

- Nuclear Magnetic Resonance (NMR) (1D and 2D experiments, e.g., COSY, HSQC, HMBC) to elucidate the methyl-substituted nitrogen and cyclic backbone.

- X-ray crystallography for absolute stereochemical confirmation. Comparative analysis with structurally related circumdatins (e.g., Circumdatin C, D, F) is critical to validate substituent positioning .

Table 1 : Key Spectroscopic Data for this compound

| Technique | Parameters/Results | Reference Compound (e.g., Circumdatin D) |

|---|---|---|

| HRMS | [M+H]+ m/z calculated vs. observed | |

| 13C NMR | Chemical shifts for methyl-N and ring carbons |

Q. How can researchers optimize the isolation of this compound from fungal cultures?

Isolation protocols should prioritize:

- Extraction solvents (e.g., ethyl acetate for medium-polarity compounds).

- Chromatography : Use silica gel column chromatography followed by HPLC with C18 columns.

- Bioactivity-guided fractionation to track neuroprotective or anti-inflammatory activity (if applicable). Ensure purity (>95%) via HPLC-UV/ELSD and validate through reproducibility across multiple culture batches .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Begin with:

- Cell viability assays (e.g., MTT) to assess cytotoxicity.

- Enzyme inhibition assays (e.g., acetylcholinesterase for neuroprotection studies).

- Anti-inflammatory models (e.g., LPS-induced cytokine release in microglial cells). Include positive controls (e.g., Circumdatin D for neuroprotection ) and dose-response curves to establish IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Address discrepancies through:

- Standardized assay conditions : Control variables like cell line selection, solvent (DMSO concentration), and incubation time.

- Meta-analysis of existing literature to identify trends or outliers.

- Mechanistic studies : Use RNA-seq or proteomics to compare pathways affected in conflicting studies .

Example Workflow :

Literature Review → Hypothesis Generation → Targeted Assays → Multi-Omics Validation

Q. What strategies are effective for elucidating the biosynthetic pathway of this compound?

Employ:

Q. How can structural modifications of this compound enhance its pharmacological properties?

Use structure-activity relationship (SAR) studies:

- Synthetic derivatization : Modify the methyl-N group or introduce halogen atoms.

- Computational modeling : Predict binding affinity changes using molecular docking (e.g., with acetylcholinesterase). Validate results in in vivo models (e.g., zebrafish neuroprotection assays) .

Q. What methodologies address challenges in reproducing this compound synthesis in non-native hosts?

- Heterologous expression : Clone biosynthetic genes into S. cerevisiae or E. coli.

- Fermentation optimization : Adjust pH, temperature, and nutrient supply (e.g., nitrogen sources).

- Metabolic engineering : Overexpress rate-limiting enzymes or silence competing pathways .

Q. How should researchers design experiments to validate this compound’s mechanism of action in neurodegenerative disease models?

- In vitro : Use primary neuron cultures to measure tau phosphorylation or amyloid-β aggregation.

- In vivo : Employ transgenic mouse models (e.g., Alzheimer’s disease) with behavioral tests (Morris water maze).

- Biomarker analysis : Quantify neuroinflammatory markers (e.g., IL-6, TNF-α) via ELISA .

Methodological Guidance for Data Analysis

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Q. How can researchers ensure reproducibility in this compound research?

Follow FAIR data principles :

- Documentation : Publish detailed experimental protocols (e.g., NMR parameters, HPLC gradients).

- Data deposition : Share raw spectra, crystallography files, and bioassay data in repositories (e.g., Zenodo).

- Collaborative validation : Replicate key findings in independent labs .

Addressing Knowledge Gaps

Q. What unexplored biological targets could be investigated for this compound?

Prioritize targets based on structural analogs:

Q. How can advanced imaging techniques clarify this compound’s subcellular localization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.